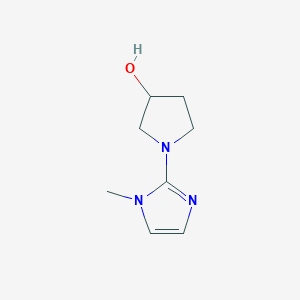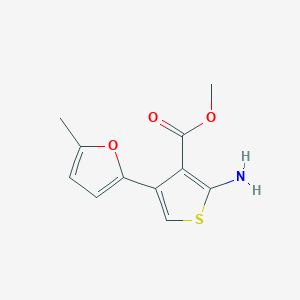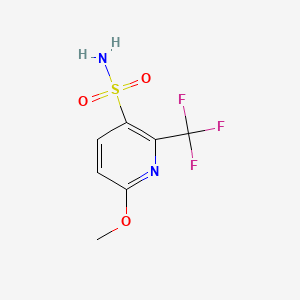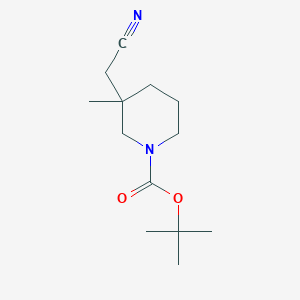
2-Acetamido-6-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-6-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetamido group, and the hydrogen atom at the sixth position is replaced by a bromine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution reaction at the sixth position of the benzoic acid ring.
Another method involves the acylation of 6-bromoanthranilic acid. This reaction uses acetic anhydride (CH3CO)2O) as the acylating agent in the presence of a base such as pyridine to introduce the acetamido group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-6-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the bromine is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives under strong oxidizing conditions.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Aryl or vinyl derivatives of this compound.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-6-bromobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds and their interactions with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-6-bromobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Similar structure but with the bromine atom at the fifth position.
2-Acetamido-4-bromobenzoic acid: Bromine atom at the fourth position.
2-Acetamido-3-bromobenzoic acid: Bromine atom at the third position.
Uniqueness
2-Acetamido-6-bromobenzoic acid is unique due to the specific positioning of the bromine atom at the sixth position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
Propiedades
Número CAS |
38792-45-9 |
|---|---|
Fórmula molecular |
C9H8BrNO3 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
2-acetamido-6-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
OLMIDFUKQWJXLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)



![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)




![[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13509709.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
